2-Carbamylmethylamino-4-amino anisole
Description
2-Carbamylmethylamino-4-amino anisole is a substituted anisole derivative featuring a methoxy group (-OCH₃) at position 1, an amino group (-NH₂) at position 4, and a carbamylmethylamino (-NHCH₂CONH₂) group at position 2. Applications likely include pharmaceutical intermediates or specialty chemicals, though specific uses remain underexplored in the literature.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-amino-2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-3-2-6(10)4-7(8)12-5-9(11)13/h2-4,12H,5,10H2,1H3,(H2,11,13) |
InChI Key |
DCOUWPLUWJROPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Anisole Derivatives
*Hypothetical structure inferred from naming conventions and analogs.
Key Observations :
- Anisole serves as the parent compound, with methoxy dictating its electronic and steric profile .
- 2-Amino-4-acetamino anisole introduces polar substituents, enhancing solubility and reactivity in acylation reactions .
Reactivity and Catalytic Behavior
Catalytic Hydrogenolysis Pathways
Studies on anisole derivatives reveal that substituents critically influence reaction mechanisms:
- Anisole undergoes demethoxylation on Cu (111) surfaces to form benzene, with a rate-limiting step involving C-O bond cleavage .
- Catechol and phenol follow dehydroxylation pathways, with ortho-substituents enhancing benzene selectivity .
- This compound: The amino and carbamyl groups may hinder adsorption on catalytic surfaces (e.g., Cu or Pt/Al₂O₃ ) due to steric and electronic effects. This could shift selectivity toward partial hydrogenation rather than full deoxygenation.
Table 2: Reaction Parameters for Anisole Derivatives
*Data inferred from structural analogs.
Adsorption and Physicochemical Properties
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